

# A-1155463 solubility and preparation in DMSO

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A-1155463

Cat. No.: B15608892

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## Application Notes and Protocols: A-1155463

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**A-1155463** is a highly potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.<sup>[1][2][3]</sup> By binding to BCL-XL with high affinity, **A-1155463** disrupts the interaction between BCL-XL and pro-apoptotic proteins, thereby inducing apoptosis in cancer cells that are dependent on BCL-XL for survival.<sup>[4][5]</sup> These application notes provide detailed information on the solubility and preparation of **A-1155463** in Dimethyl Sulfoxide (DMSO), along with protocols for its use in in vitro and in vivo studies.

### Physicochemical Properties and Solubility

**A-1155463** is a white to off-white solid. It is highly soluble in DMSO, but practically insoluble in water and ethanol.<sup>[4][6]</sup> It is crucial to use fresh, anhydrous DMSO for preparing solutions, as the presence of moisture can significantly reduce the solubility of the compound.<sup>[4][6]</sup>

Table 1: Solubility of **A-1155463**

Solvent	Solubility (Free Base)	Molar Concentration (Free Base)	Solubility (Dihydrochloride)	Molar Concentration (Dihydrochloride)	Notes
					Use of ultrasonic bath may be required for complete dissolution.[7]
DMSO	50 mg/mL[7]	74.65 mM[7]	100 mg/mL[4]	134.64 mM[4]	It is recommended to use fresh DMSO as moisture can decrease solubility.[4]
					[6]
Water	Insoluble[4] [6]	-	Insoluble[4]	-	
					Note: One source indicates high solubility for the dihydrochloride salt in ethanol, which may be an outlier. Cross-validation is advised.
Ethanol	Insoluble[4] [6]	-	100 mg/mL[4]	-	

## Preparation of A-1155463 Solutions in DMSO

### Materials:

- **A-1155463** (powder form)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

### Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- **Weighing the Compound:** Accurately weigh the desired amount of **A-1155463** powder. For example, to prepare 1 mL of a 10 mM stock solution of **A-1155463** (M.W. 669.79 g/mol ), you would need 6.698 mg.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the **A-1155463** powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- **Mixing:** Vortex the solution thoroughly for several minutes to facilitate dissolution. If the compound does not fully dissolve, an ultrasonic bath can be used for short intervals until the solution is clear.<sup>[7]</sup>
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).<sup>[4]</sup>

### Table 2: Preparation of **A-1155463** Stock Solutions in DMSO

Desired Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL
1 mM	0.67 mg	3.35 mg	6.70 mg
5 mM	3.35 mg	16.75 mg	33.49 mg
10 mM	6.70 mg	33.49 mg	66.98 mg
50 mM	33.49 mg	167.45 mg	334.90 mg

Calculations are based on a molecular weight of 669.79 g/mol for the free base.

## Experimental Protocols

### Protocol 2: In Vitro Cell Viability Assay

This protocol is adapted from studies evaluating the cytotoxic effects of **A-1155463** on BCL-XL-dependent cancer cell lines.[\[4\]](#)

- **Cell Seeding:** Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
- **Compound Dilution:** Prepare a serial dilution of the **A-1155463** DMSO stock solution in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[\[8\]](#)
- **Treatment:** Treat the cells with increasing concentrations of **A-1155463** for the desired duration (e.g., 72 hours). Include a vehicle control group treated with the same final concentration of DMSO.
- **Viability Assessment:** After the treatment period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- **Data Analysis:** Normalize the results to the vehicle-treated control cells and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

Table 3: In Vitro Activity of **A-1155463**

Cell Line	EC50	Assay Conditions
Molt-4	70 nM[1]	72h treatment
H146	65 nM[6]	72h treatment, 10% HS

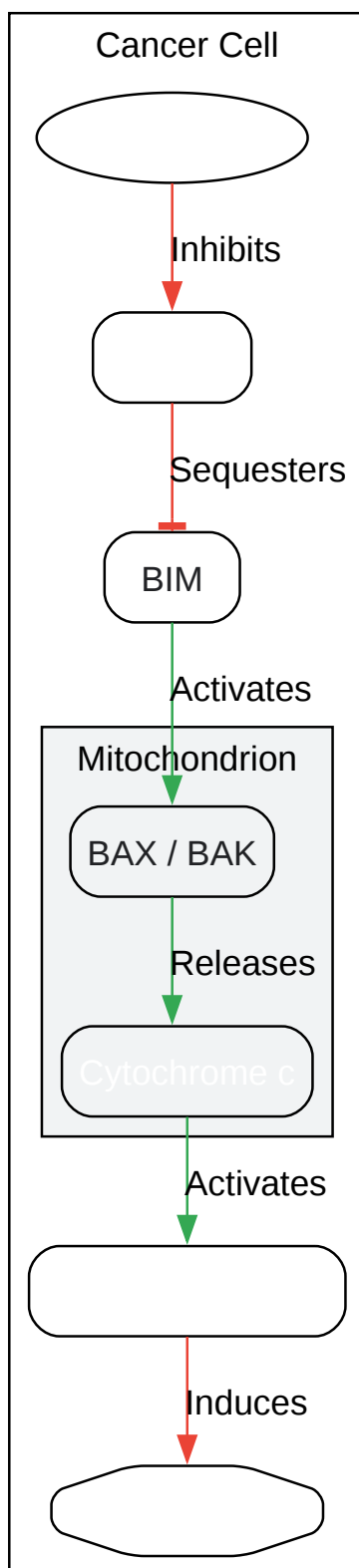
### Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol is based on a study conducted in a small cell lung cancer xenograft model.[2]

- **Animal Model:** Use immunocompromised mice (e.g., SCID-Beige) bearing subcutaneous tumors derived from a BCL-XL-dependent cell line (e.g., H146).
- **Vehicle Preparation:** Prepare a vehicle solution consisting of 5% DMSO, 10% Ethanol, 20% Cremophor ELP, and 65% D5W (5% dextrose in water).[2]
- **A-1155463 Formulation:** Prepare the dosing solution by diluting the **A-1155463** DMSO stock into the vehicle to achieve the final desired concentration (e.g., for a 5 mg/kg dose).
- **Administration:** Administer **A-1155463** via intraperitoneal (IP) injection at the specified dose and schedule (e.g., daily for 14 days).[2]
- **Monitoring:** Monitor tumor growth and animal well-being throughout the study. A known side effect of BCL-XL inhibition is a transient and reversible reduction in platelet counts (thrombocytopenia).[2]
- **Data Analysis:** Compare the tumor volumes of the **A-1155463**-treated group to the vehicle-treated control group to determine the extent of tumor growth inhibition.

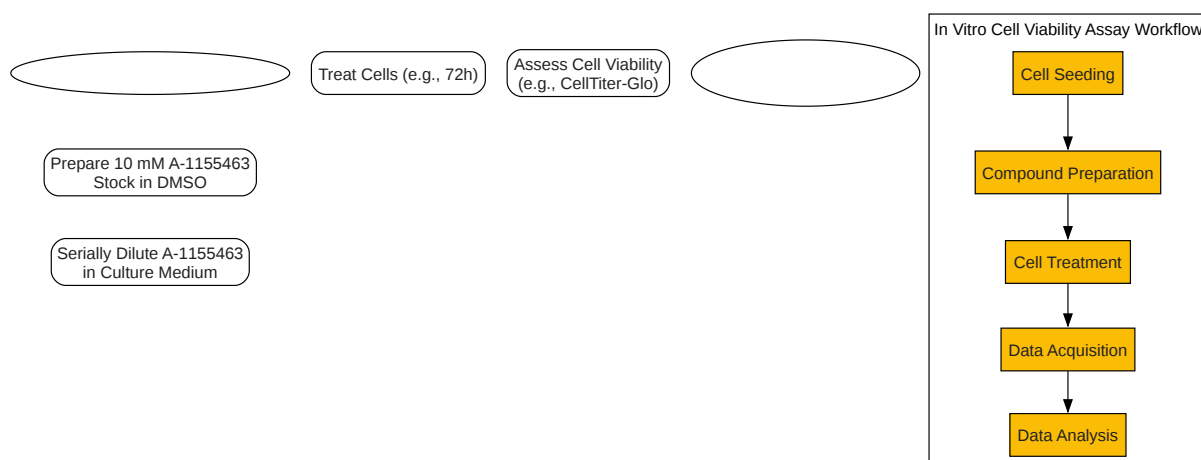
## Mechanism of Action and Signaling Pathway

**A-1155463** selectively inhibits BCL-XL, an anti-apoptotic protein that sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. By binding to BCL-XL, **A-1155463** releases these pro-apoptotic proteins, leading to the activation of BAX/BAK, cytochrome c release from the mitochondria, and activation of the caspase cascade, ultimately resulting in programmed cell death.[2][4][9]



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Caption: Mechanism of **A-1155463**-induced apoptosis.



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Caption: Workflow for in vitro cell viability assessment.

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Email: [info@benchchem.com](mailto:info@benchchem.com)



